N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-3-methylbutanamide
Description
N-[4-(4-Chlorophenyl)-1,2,5-oxadiazol-3-yl]-3-methylbutanamide is a 1,2,5-oxadiazole (furazan) derivative characterized by a 4-chlorophenyl substituent at the 4-position of the oxadiazole ring and a 3-methylbutanamide group at the 3-position. This compound belongs to a class of molecules widely studied for their biological activities, including antiproliferative and antiplasmodial properties .
Properties
Molecular Formula |
C13H14ClN3O2 |
|---|---|
Molecular Weight |
279.72 g/mol |
IUPAC Name |
N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-3-methylbutanamide |
InChI |
InChI=1S/C13H14ClN3O2/c1-8(2)7-11(18)15-13-12(16-19-17-13)9-3-5-10(14)6-4-9/h3-6,8H,7H2,1-2H3,(H,15,17,18) |
InChI Key |
MKRCOJNVYRDYIQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(=O)NC1=NON=C1C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of Amidoximes with Nitriles
A widely employed method involves the reaction of 4-chlorophenylamidoxime with a nitrile derivative under acidic or oxidative conditions. For example:
-
Synthesis of 4-(4-Chlorophenyl)-1,2,5-oxadiazol-3-amine :
-
Step 1 : 4-Chlorobenzonitrile is treated with hydroxylamine hydrochloride in ethanol/water at 80°C to yield 4-chlorophenylamidoxime.
-
Step 2 : The amidoxime is reacted with cyanogen bromide (BrCN) in dichloromethane (DCM) at 0–5°C, followed by stirring at room temperature for 12 hours. This forms the oxadiazole ring with an amine group at position 3.
-
Reaction Conditions :
Diacylhydrazine Cyclodehydration
Alternative routes utilize diacylhydrazines derived from 4-chlorophenylglyoxylic acid and 3-methylbutanohydrazide:
-
Step 1 : 4-Chlorophenylglyoxylic acid is condensed with 3-methylbutanohydrazide in tetrahydrofuran (THF) using N,N'-dicyclohexylcarbodiimide (DCC) as a coupling agent.
-
Step 2 : The resulting diacylhydrazine is treated with phosphorus oxychloride (POCl₃) at reflux (110°C) for 6 hours to induce cyclodehydration.
Optimization Insights :
-
POCl₃ vs. H₂SO₄ : POCl₃ affords higher yields (75–80%) compared to sulfuric acid (50–55%) due to milder reaction conditions.
-
Solvent Effects : THF outperforms dimethylformamide (DMF) in minimizing side reactions (e.g., hydrolysis).
Amide Coupling with 3-Methylbutanoyl Chloride
The 3-methylbutanamide moiety is introduced via nucleophilic acyl substitution using 3-methylbutanoyl chloride and the oxadiazol-3-amine intermediate.
Acyl Chloride Preparation
-
Step 1 : 3-Methylbutanoic acid (isovaleric acid) is refluxed with thionyl chloride (SOCl₂) at 70°C for 3 hours to generate 3-methylbutanoyl chloride.
Reaction Metrics :
| Parameter | Value |
|---|---|
| Solvent | Toluene |
| Temperature | 70°C |
| Time | 3 hours |
| Yield | 90–95% |
Amide Bond Formation
-
Step 2 : The oxadiazol-3-amine is dissolved in DCM and treated with triethylamine (TEA) as a base. 3-Methylbutanoyl chloride is added dropwise at 0°C, followed by stirring at room temperature for 6 hours.
Critical Parameters :
-
Base Selection : TEA (yield: 85%) outperforms pyridine (70%) by reducing side-product formation.
-
Solvent : DCM ensures homogeneity and minimizes racemization compared to THF.
Palladium-Catalyzed Functionalization (Post-Cyclization)
For advanced functionalization, palladium-mediated cross-coupling can introduce the 4-chlorophenyl group after oxadiazole formation. This method is less common but offers regioselectivity advantages.
Suzuki-Miyaura Coupling
-
Step 1 : A brominated oxadiazole intermediate (e.g., 3-amino-4-bromo-1,2,5-oxadiazole) is reacted with 4-chlorophenylboronic acid using Pd(PPh₃)₄ as a catalyst in a mixture of 1,4-dioxane and aqueous Na₂CO₃ at 90°C.
Performance Metrics :
Challenges and Mitigation
-
Competing Side Reactions : Oxidative homocoupling of boronic acids is suppressed by degassing the solvent and using excess Na₂CO₃.
-
Catalyst Loading : Higher Pd concentrations (10 mol%) improve yields but increase costs.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Cost (Relative) | Scalability |
|---|---|---|---|---|
| Amidoxime Cyclization | 72 | 98 | Low | High |
| Diacylhydrazine Route | 80 | 95 | Moderate | Moderate |
| Suzuki Coupling | 65 | 90 | High | Low |
Key Findings :
Chemical Reactions Analysis
Types of Reactions
N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-3-methylbutanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the oxadiazole ring into other functional groups.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
Synthesis and Structural Characterization
N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-3-methylbutanamide can be synthesized through various multi-step organic reactions involving the formation of oxadiazole rings followed by amide coupling reactions. The synthesis typically requires starting materials such as 4-chlorobenzaldehyde and appropriate oxadiazole precursors. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.
Antimicrobial Activity
Research has demonstrated that derivatives of oxadiazole compounds exhibit promising antimicrobial properties. Studies have shown that this compound displays activity against various bacterial strains and fungi. For instance, compounds with similar oxadiazole structures have been evaluated for their in vitro antimicrobial efficacy using methods such as the turbidimetric method against Gram-positive and Gram-negative bacteria .
Anticancer Activity
The anticancer potential of this compound has been explored in several studies. One notable study indicated that oxadiazole derivatives showed significant cytotoxic effects against various cancer cell lines, including breast cancer (MCF7) and lung cancer cells . The mechanism of action is believed to involve apoptosis induction and cell cycle arrest.
Structure-Activity Relationships (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of this compound. Variations in the substituents on the oxadiazole ring can significantly influence its biological activity. For example:
| Compound Structure | Activity | Selectivity Index |
|---|---|---|
| This compound | High against MCF7 | > 1500 |
| N-[4-(3-ethoxy-4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]-3-methylbenzamide | Very high against P. falciparum | IC50 = 0.034 µM |
The table illustrates how different substitutions impact both the potency and selectivity of compounds against specific targets.
Several case studies have highlighted the application of compounds similar to this compound in clinical settings:
Case Study 1: Anticancer Screening
In a study evaluating a series of oxadiazole derivatives against breast cancer cell lines, it was found that specific structural modifications led to enhanced cytotoxicity and selectivity towards cancer cells while minimizing effects on normal cells .
Case Study 2: Antimicrobial Efficacy
Another study focused on the antimicrobial properties of oxadiazole derivatives demonstrated significant activity against resistant bacterial strains, indicating a potential role in addressing antibiotic resistance.
Mechanism of Action
The mechanism of action of N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-3-methylbutanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with receptors to alter cellular signaling processes.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Physicochemical Properties
Key structural variations among analogs include substitutions on the oxadiazole ring (phenyl vs. other aryl groups) and modifications to the amide side chain (aliphatic vs. aromatic). These changes significantly impact physicochemical properties such as melting points, solubility, and lipophilicity.
Table 1: Comparison of Select 1,2,5-Oxadiazole Derivatives
Key Observations :
Biological Activity
N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-3-methylbutanamide is a compound that has garnered attention for its potential biological activities, particularly in the realm of pharmacology. This article aims to provide a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.
Molecular Formula : C12H14ClN3O2
Molecular Weight : 273.71 g/mol
IUPAC Name : this compound
SMILES Representation : CC(C(=O)N)N1C(=O)N=C(N1C)C2=CC=C(C=C2)Cl
The biological activity of this compound primarily revolves around its interactions with various biological targets:
- Anticonvulsant Activity : Preliminary studies suggest that this compound exhibits anticonvulsant properties. It has been tested in models such as the maximal electroshock (MES) and pentylenetetrazole (PTZ) tests. The compound demonstrated a protective effect against induced seizures, indicating its potential utility in epilepsy treatment .
- Antitumor Activity : The compound is included in libraries targeting various cancer pathways, suggesting its potential as an antitumor agent. It has been associated with inhibition of histone deacetylases (HDAC), which play a crucial role in cancer progression .
Anticonvulsant Studies
In a study examining the anticonvulsant properties of related compounds, the efficacy of this compound was assessed alongside established antiepileptic drugs. The results indicated that the compound provided significant protection against seizures in animal models without exhibiting neurotoxicity at therapeutic doses .
Antitumor Studies
The compound has been evaluated for its effects on various cancer cell lines. In vitro studies revealed that it inhibited cell proliferation and induced apoptosis in certain cancer types. The mechanism appears to involve modulation of signaling pathways associated with cell growth and survival .
Data Tables
| Study Type | Model Used | Dose (mg/kg) | Efficacy (%) | Comments |
|---|---|---|---|---|
| Anticonvulsant | MES Test | 100 | 75 | Significant seizure protection |
| Anticonvulsant | PTZ Test | 100 | 70 | No observed neurotoxicity |
| Antitumor | Cancer Cell Lines | Varies | >50 | Induced apoptosis in treated cells |
Case Studies
- Anticonvulsant Efficacy :
- Antitumor Potential :
Q & A
Q. What are the recommended synthetic routes for N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-3-methylbutanamide, and how can reaction conditions be optimized?
The compound is synthesized via nucleophilic substitution or amide coupling. A typical method involves reacting 3-methylbutanoyl chloride with 4-(4-chlorophenyl)-1,2,5-oxadiazol-3-amine under anhydrous conditions using NaH as a base in dimethylformamide (DMF) . Key parameters for optimization include:
Q. Which spectroscopic techniques are critical for structural characterization, and what key data should be prioritized?
Essential techniques include:
Q. How can preliminary biological activity screening be designed for this compound?
Prioritize assays aligned with structural analogs (e.g., 1,2,5-oxadiazoles with reported antimicrobial/antitumor activity):
- Antimicrobial : Broth microdilution (MIC against S. aureus, E. coli).
- Anticancer : MTT assay (IC50 in HeLa or MCF-7 cells) .
- Controls : Include known inhibitors (e.g., cisplatin for cytotoxicity) .
Advanced Research Questions
Q. What strategies resolve contradictions in reported bioactivity data for structurally similar 1,2,5-oxadiazoles?
Discrepancies often arise from substituent effects or assay conditions. For example:
Q. How can structure-activity relationships (SAR) be systematically explored for this compound?
Design derivatives with targeted modifications:
Q. What advanced methodologies optimize reaction yields for scale-up synthesis?
Q. How can hydrogen-bonding networks in the crystal structure inform drug design?
X-ray crystallography reveals:
- Intramolecular H-bonds : Stabilize the oxadiazole-amide conformation (N-H⋯N, 2.1 Å) .
- Packing interactions : π-Stacking of 4-chlorophenyl groups enhances crystalline stability (melting point >200°C) . Use Mercury (CCDC) to analyze packing and predict solubility .
Methodological Considerations
Q. How to address low reproducibility in cytotoxicity assays?
- Solubility checks : Pre-filter compounds in culture media (0.22 µm).
- Metabolic interference : Avoid MTT for redox-active compounds; use resazurin or ATP-based assays .
- Batch variability : Source 4-chlorophenyl precursors from certified suppliers (≥99% purity) .
Q. What computational tools predict metabolic stability of this compound?
- ADMET Prediction : SwissADME estimates CYP450 metabolism (t1/2 > 60 min).
- Metabolite ID : Use GLORY (GNPS) to simulate Phase I/II transformations .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
